molecular formula C12H18BrN3 B1412014 1-(5-Bromopyridin-3-yl)-N,N-dimethylpiperidin-4-amine CAS No. 1565097-29-1

1-(5-Bromopyridin-3-yl)-N,N-dimethylpiperidin-4-amine

Cat. No. B1412014
M. Wt: 284.2 g/mol
InChI Key: FEPRDRIZWQBPAA-UHFFFAOYSA-N
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Description

1-(5-Bromopyridin-3-yl)-N,N-dimethylpiperidin-4-amine, also known by its chemical formula C₆H₇BrN₂ , is a synthetic organic compound. Its systematic name suggests a piperidine derivative with a bromopyridine substituent at the 3-position. The compound exhibits interesting pharmacological properties and has been investigated for various applications.



Synthesis Analysis

The synthesis of this compound involves several steps. One common approach is the reductive amination of 5-bromopyridine with N,N-dimethylpiperidin-4-one. The reaction proceeds under appropriate conditions, resulting in the formation of the desired product. Researchers have explored alternative synthetic routes, but the reductive amination remains a widely used method.



Molecular Structure Analysis

The molecular structure of 1-(5-Bromopyridin-3-yl)-N,N-dimethylpiperidin-4-amine reveals the following features:



  • A piperidine ring with N,N-dimethyl substitution.

  • A bromopyridine moiety attached to the piperidine ring.

  • The overall structure is characterized by its planarity due to conjugation effects.



Chemical Reactions Analysis


  • Nucleophilic Substitution : The bromine atom in the pyridine ring can undergo nucleophilic substitution reactions, leading to the modification of the compound.

  • Reductive Amination : As mentioned earlier, the compound is synthesized via reductive amination, which involves the addition of an amine group to a carbonyl compound.

  • Metal Complex Formation : The nitrogen atoms in the piperidine ring can coordinate with metal ions, potentially forming stable complexes.



Physical And Chemical Properties Analysis


  • Melting Point : The compound typically melts at a specific temperature (which can be found in relevant literature).

  • Solubility : It may exhibit solubility in certain organic solvents.

  • Stability : Stability under various conditions (light, temperature, etc.) is crucial for its practical use.


Safety And Hazards


  • Toxicity : As with any chemical, caution is necessary. It is classified as Acute Tox. 3 (Oral) , indicating moderate toxicity if ingested.

  • Storage : Store it away from incompatible materials and follow safety guidelines.

  • Flash Point : Not applicable (since it is a solid).


Future Directions


  • Biological Studies : Investigate its potential as a drug candidate, considering its structural features.

  • Derivatives : Explore derivatives with modified substituents for enhanced properties.

  • Applications : Assess its applicability in medicinal chemistry, catalysis, or materials science.


properties

IUPAC Name

1-(5-bromopyridin-3-yl)-N,N-dimethylpiperidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18BrN3/c1-15(2)11-3-5-16(6-4-11)12-7-10(13)8-14-9-12/h7-9,11H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEPRDRIZWQBPAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1CCN(CC1)C2=CC(=CN=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(5-Bromopyridin-3-yl)-N,N-dimethylpiperidin-4-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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